Cas no 64191-13-5 ((1S,2S)-2-aminocyclopentanecarboxylic acid)
(1S,2S)-2-aminocyclopentanecarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (1S,2S)-(-)-2-Amino-1-cyclopentanecarboxylic acid
- (1S,2S)-2-Aminocyclopentanecarboxylic acid
- (+)-(1S,2S)-2-aminocyclopentane-1-carboxylic acid
- (1S,2S)-2-amino-cyclopentanecarboxylic acid
- (1S,2S)-2-AMINO-CYCLOPETANECARBOXYLIC ACID
- AG-F-25197
- AK129335
- CTK2F2805
- KB-00808
- MB07569
- RL04445
- SureCN420636
- trans-(1S,2S)-2-aminocyclopentanecarboxylic acid
- Cyclopentanecarboxylicacid, 2-amino-, (1S-trans)-
- trans-(1S,2S)-2-Aminocyclopentane-1-carboxylicacid
- EN300-159749
- (+)-Transpentacin
- (1S,2S)-2-AMINOCYCLOPENTANE-1-CARBOXYLIC ACID
- DTXSID90451143
- (S,s)-2-aminocyclopentanecarboxylic acid
- Cyclopentanecarboxylic acid, 2-amino-, (1S,2S)-
- Transpentacin, (+)-
- DS-6176
- MFCD09749904
- Q27467516
- FR-109615, trans-(+)-
- 64191-13-5
- (1S,2S)-2-AMINOCYCLOPENTANECARBOXYLICACID
- SCHEMBL420636
- C76009
- CS-0130164
- JWYOAMOZLZXDER-WHFBIAKZSA-N
- trans-(1S,2S)-2-Aminocyclopentane-1-carboxylic acid
- AKOS016844319
- UNII-T3QGG29GOX
- T3QGG29GOX
- (1S,2S)-2-Aminocyclopentanecarboxylic acid (ACI)
- Cyclopentanecarboxylic acid, 2-amino-, (1S-trans)- (ZCI)
- DB-002923
- (1S,2S)-2-aminocyclopentanecarboxylic acid
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- MDL: MFCD09749904
- Inchi: 1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1
- InChI Key: JWYOAMOZLZXDER-WHFBIAKZSA-N
- SMILES: OC([C@H]1CCC[C@@H]1N)=O
Computed Properties
- Exact Mass: 129.078978594g/mol
- Monoisotopic Mass: 129.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Density: 1.19
- Boiling Point: 264.7℃ at 760 mmHg
- Flash Point: 113.899 °C
- Refractive Index: 1.515
- PSA: 63.32000
- LogP: 0.89870
(1S,2S)-2-aminocyclopentanecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM200911-1g |
(1S,2S)-2-Aminocyclopentanecarboxylic acid |
64191-13-5 | 95% | 1g |
$449 | 2021-08-05 | |
| Chemenu | CM200911-5g |
(1S,2S)-2-Aminocyclopentanecarboxylic acid |
64191-13-5 | 95% | 5g |
$1823 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UI022-5g |
(1S,2S)-2-aminocyclopentanecarboxylic acid |
64191-13-5 | 95+% | 5g |
17859CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UI022-250mg |
(1S,2S)-2-aminocyclopentanecarboxylic acid |
64191-13-5 | 95+% | 250mg |
1661CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UI022-100mg |
(1S,2S)-2-aminocyclopentanecarboxylic acid |
64191-13-5 | 95+% | 100mg |
794CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UI022-1g |
(1S,2S)-2-aminocyclopentanecarboxylic acid |
64191-13-5 | 95+% | 1g |
4469.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UI022-50mg |
(1S,2S)-2-aminocyclopentanecarboxylic acid |
64191-13-5 | 95+% | 50mg |
438.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UI022-200mg |
(1S,2S)-2-aminocyclopentanecarboxylic acid |
64191-13-5 | 95+% | 200mg |
1098.0CNY | 2021-07-12 | |
| TRC | S293935-2.5mg |
(1S,2S)-2-Amino-cyclopetanecarboxylicacid |
64191-13-5 | 2.5mg |
$ 205.00 | 2022-06-03 | ||
| TRC | S293935-5mg |
(1S,2S)-2-Amino-cyclopetanecarboxylicacid |
64191-13-5 | 5mg |
$ 375.00 | 2022-06-03 |
(1S,2S)-2-aminocyclopentanecarboxylic acid Suppliers
(1S,2S)-2-aminocyclopentanecarboxylic acid Related Literature
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Additional information on (1S,2S)-2-aminocyclopentanecarboxylic acid
Introduction to (1S,2S)-2-aminocyclopentanecarboxylic Acid (CAS No. 64191-13-5)
(1S,2S)-2-aminocyclopentanecarboxylic acid, with the chemical formula C7H13NO2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This enantiomerically pure amino acid derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. The compound's CAS number, 64191-13-5, serves as a unique identifier in chemical databases and literature, facilitating its precise classification and study.
The stereochemistry of (1S,2S)-2-aminocyclopentanecarboxylic acid is a critical aspect of its chemical behavior and biological activity. The (1S,2S) configuration refers to the specific spatial arrangement of atoms in the cyclopentane ring, which influences the molecule's interactions with biological targets. This stereochemical purity makes the compound a valuable scaffold for designing chiral drugs that exhibit enhanced efficacy and reduced side effects compared to their racemic counterparts.
In recent years, there has been growing interest in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability. (1S,2S)-2-aminocyclopentanecarboxylic acid has emerged as a key building block in this area due to its ability to mimic the beta-turn conformation found in many bioactive peptides. This property has been exploited in the design of novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
One of the most promising applications of (1S,2S)-2-aminocyclopentanecarboxylic acid is in the field of protease inhibition. Proteases are enzymes that play a crucial role in many physiological processes, and their overactivity or misregulation is associated with numerous diseases. By incorporating this amino acid derivative into peptidomimetic inhibitors, researchers have developed highly specific and potent protease inhibitors that show promise in preclinical studies. For instance, inhibitors targeting matrix metalloproteinases (MMPs) have shown significant potential in treating conditions such as rheumatoid arthritis and cancer metastasis.
The synthesis of (1S,2S)-2-aminocyclopentanecarboxylic acid presents unique challenges due to its stereogenic centers. Traditional synthetic routes often require complex chiral auxiliaries or catalysts to achieve high enantiomeric purity. However, recent advances in asymmetric synthesis have provided more efficient and scalable methods for producing this compound. For example, biocatalytic approaches using engineered enzymes have demonstrated excellent enantioselectivity and mild reaction conditions, making them attractive for industrial applications.
The pharmacological profile of (1S,2S)-2-aminocyclopentanecarboxylic acid has been extensively studied in vitro and in vivo. Preclinical data suggest that this compound exhibits low toxicity and good metabolic stability, making it a promising candidate for further development into therapeutic agents. Additionally, its ability to interact with biological targets through specific hydrogen bonding networks enhances its potential as a drug candidate. These interactions have been investigated using computational chemistry techniques, which have helped predict binding affinities and optimize lead structures.
In conclusion, (1S,2S)-2-aminocyclopentanecarboxylic acid (CAS No. 64191-13-5) is a versatile and highly valuable compound in pharmaceutical research. Its unique stereochemistry and structural features make it an ideal candidate for designing peptidomimetics and protease inhibitors. With ongoing advancements in synthetic methodologies and computational modeling, the future prospects for this compound are promising. Further research is warranted to explore its full potential in drug development and address unmet medical needs.
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